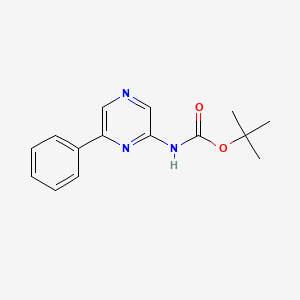

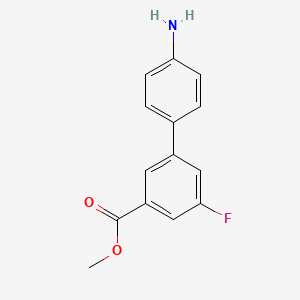

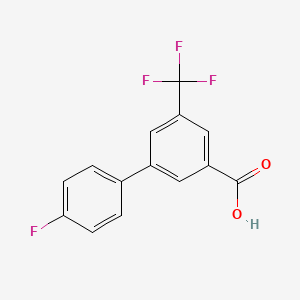

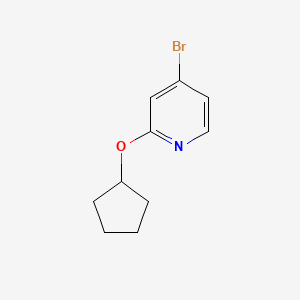

Methyl 3-(4-aminophenyl)-5-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(4-aminophenyl)-5-fluorobenzoate” is a chemical compound likely containing an aromatic ring (phenyl group) and a fluorine atom. It’s important to note that the exact properties and characteristics of this compound would depend on its specific molecular structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-aminophenyl)-5-fluorobenzoate” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the fluorine atom) would influence its properties .科学的研究の応用

Fluorescent Sensors for Metal Ions

A study describes the synthesis of a fluorogenic chemosensor based on o-aminophenol, which shows high selectivity and sensitivity toward Al³⁺ ions. This sensor could potentially be useful for bio-imaging applications, such as detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Antitumor Properties

Research into amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles has shown that these compounds possess highly selective and potent antitumor properties. These properties have been attributed to the bioactivation by cytochrome P450 1A1, leading to active metabolites. One such study found that these compounds significantly retarded the growth of breast and ovarian xenograft tumors in animal models, indicating their potential for clinical evaluation as cancer therapies (Bradshaw et al., 2002).

Synthesis and Optimization

An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, a closely related compound, was described, highlighting the steps of nitrification, esterification, and hydronation starting from 3-fluorobenzoic acid. This process resulted in a high yield and purity of the target product, underscoring the importance of methodical synthesis routes in achieving efficient production of such compounds (Jian-zhong, 2010).

Bioactivation and Resistance Mechanisms

The mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines have been explored, revealing insights into the selective antitumor activities and the role of cytochrome P450 enzymes in the bioactivation process. This research sheds light on the complexities of drug resistance and the biochemical pathways involved in the therapeutic action of benzothiazole derivatives (Bradshaw et al., 2008).

Safety And Hazards

特性

IUPAC Name |

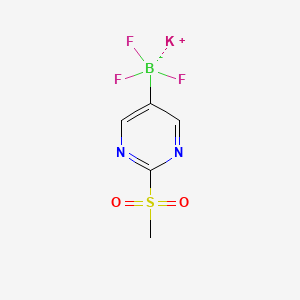

methyl 3-(4-aminophenyl)-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULQFJYWSPSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716527 |

Source

|

| Record name | Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-aminophenyl)-5-fluorobenzoate | |

CAS RN |

1334499-98-7 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)